molecular formula C15H26O4 B086015 1,4-Dioxacycloheptadecane-5,17-dione CAS No. 105-95-3

1,4-Dioxacycloheptadecane-5,17-dione

Cat. No.: B086015
CAS No.: 105-95-3
M. Wt: 270.36 g/mol
InChI Key: XRHCAGNSDHCHFJ-UHFFFAOYSA-N
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Description

It is a white or pale yellow viscous liquid with a melting point of 0-7°C and a boiling point of 139-142°C at 0.133 kPa . This compound is widely used in the fragrance industry due to its musk-like odor.

Biochemical Analysis

Biochemical Properties

It is known to interact with various biomolecules in the context of life science research

Cellular Effects

It is known that many human cytokines will produce a response in mouse cell lines, and many mouse proteins will show activity on human cells . It is plausible that 1,4-Dioxacycloheptadecane-5,17-dione may have similar effects, influencing cell function, signaling pathways, gene expression, and cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dioxacycloheptadecane-5,17-dione is synthesized by heating tridecanedioic acid with ethylene glycol at temperatures above 200°C to form a cyclic polyester. A catalyst is then added, and the mixture is heated under reduced pressure (0.133 kPa) to temperatures above 270°C, resulting in the distillation of the macrocyclic monomer .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route, with careful control of reaction conditions to ensure high yield and purity. The use of efficient distillation techniques and catalysts is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dioxacycloheptadecane-5,17-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the lactone ring into diols.

    Substitution: Nucleophilic substitution reactions can occur at the ester linkage.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Diols.

    Substitution: Ester derivatives with various functional groups.

Scientific Research Applications

1,4-Dioxacycloheptadecane-5,17-dione has several applications in scientific research:

Comparison with Similar Compounds

  • **Globalide

Properties

IUPAC Name

1,4-dioxacycloheptadecane-5,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O4/c16-14-10-8-6-4-2-1-3-5-7-9-11-15(17)19-13-12-18-14/h1-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHCAGNSDHCHFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(=O)OCCOC(=O)CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044774
Record name 1,4-Dioxacycloheptadecane-5,17-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Liquid, Other Solid; Liquid, Liquid, colourless to pale yellow liquid with musk-like odour
Record name 1,4-Dioxacycloheptadecane-5,17-dione
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethylene brassylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040459
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Ethylene brassylate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1119/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

138.00 to 142.00 °C. @ 1.00 mm Hg
Record name Ethylene brassylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040459
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in alcohol, 1 mL in 1 mL alcohol (in ethanol)
Record name Ethylene brassylate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1119/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.040-1.045
Record name Ethylene brassylate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1119/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

105-95-3
Record name Ethylene brassylate
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URL https://commonchemistry.cas.org/detail?cas_rn=105-95-3
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Record name 1,4-Dioxacycloheptadecane-5,17-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethylene brassylate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46155
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Record name 1,4-Dioxacycloheptadecane-5,17-dione
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Record name 1,4-Dioxacycloheptadecane-5,17-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dioxacycloheptadecane-5,17-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.044
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYLENE BRASSYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A87HC7ROD
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Record name Ethylene brassylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040459
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

0 - 7 °C
Record name Ethylene brassylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040459
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A mixed metal catalyst comprised of aluminum stearate and lithium stearate (molar ratio 1:1) was used for the depolymerization. For the reaction aluminum stearate (1.09 gram) and lithium stearate (0.36 gram) were blended in 70 grams poly(ethylene brassylate) at 200° C. The temperature was then raised to 314° C. while maintaining a vacuum of 0.05-0.1 mm Hg. Ethylene brassylate was obtained (40 mls during the first hour) in an 88.9 percent yield. Of the ethylene brassylate recovered, 90 percent of the product was obtained after 2 hours.
Name
aluminum stearate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
lithium stearate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
aluminum stearate
Quantity
1.09 g
Type
reactant
Reaction Step Three
Name
lithium stearate
Quantity
0.36 g
Type
reactant
Reaction Step Three
[Compound]
Name
poly(ethylene brassylate)
Quantity
70 g
Type
solvent
Reaction Step Four
Yield
88.9%

Synthesis routes and methods II

Procedure details

Repeating Example X, a double metal salt was prepared except that sodium stearate was substituted for the potassium stearate and the ethyl cellusolve was replaced with diethylene glycol monoethyl ether. The resulting double metal salt NaAl(OC2H4OC2H4OC2H5)3 (OOCC17H35) was used as the catalyst for the continuous depolymerization of poly(ethylene brassylate) in accordance with the procedure and conditions of Example I. Ethylene brassylate was continuously produced and distilled from the reactor at a rapid rate and the overall yield was 73.2 percent. Comparable results are obtained using the double metal salt NaAl(OC2H4OC2H5)3 (OOCC6H5) obtained by the reaction of sodium benzoate and aluminum tricellusolve (Al(OC2H4OC2H5)3).
Name
sodium stearate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium stearate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ethyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
NaAl(OC2H4OC2H4OC2H5)3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
poly(ethylene brassylate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Yield
73.2%

Synthesis routes and methods III

Procedure details

A mixed metal catalyst comprised of potassium brassylate and aluminum stearate (1:1 molar ratio of K:Al) was employed for the depolymerization of poly(ethylene brassylate) at a 1.8 weight percent level. An 81.6 percent yield of ethylene brassylate was obtained. Comparable yields are obtained when this mixed metal catalyst is used for the depolymerization of poly(ethylene sebacate) and poly(3-oxa-pentamethylene azelate).
Name
potassium brassylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
aluminum stearate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
poly(ethylene brassylate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
81.6%

Synthesis routes and methods IV

Procedure details

Aluminum tripelargonate, obtained by reacting 0.5 mole aluminum isopropoxide and 1.5 mole pelargonic acid at 120° C., was combined with an equimolar amount, based on aluminum, of potassium stearate and the resulting mixed metal catalyst (1.7 weight percent) charged to a reactor with 76 grams poly(ethylene brassylate). The depolymerization was conducted in the usual manner. Ethylene brassylate was obtained at a rate of 42 mls/hour and yield of 89.3 percent.
Name
aluminum isopropoxide
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
1.5 mol
Type
reactant
Reaction Step Two
Name
potassium stearate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
poly(ethylene brassylate)
Quantity
76 g
Type
reactant
Reaction Step Four
Yield
89.3%

Synthesis routes and methods V

Procedure details

Sodium brassylate (0.33 gram) and aluminum stearate (1.09 gram) were added to 70 grams poly(ethylene brassylate) and the mixture heated at 200° C. until a homogeneous viscous mass was obtained. The molar ratio of sodium to aluminum was 2:1. The temperature was then increased to 312° C. and the pressure reduced to 0.3-0.5 mm Hg. The depolymerization reaction was complete in about 3 hours and 88.1 percent yield ethylene brassylate was obtained.
Name
Sodium brassylate
Quantity
0.33 g
Type
reactant
Reaction Step One
Name
aluminum stearate
Quantity
1.09 g
Type
reactant
Reaction Step One
[Compound]
Name
poly(ethylene brassylate)
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
88.1%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,4-Dioxacycloheptadecane-5,17-dione
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Customer
Q & A

Q1: What are the typical applications of 1,4-Dioxacycloheptadecane-5,17-dione in cosmetic formulations?

A1: this compound, often listed as Ethylene Brassylate in cosmetic ingredient lists, is primarily used as a fragrance component due to its musk-like odor. One study mentions its inclusion in a sunscreen formulation alongside ethanol and a UV filter derived from 4-(tert-butyl)-4'-methoxydibenzoylmethane. [] This suggests its potential use in enhancing the sensory experience of cosmetic products.

Q2: Beyond cosmetics, are there other areas where this compound might be found?

A2: While not directly addressed in the provided research, the presence of this compound, or Ethylene Brassylate, is investigated in indoor house dust. [] This implies its use in household products that could release the compound into the environment, potentially through volatilization or product degradation. Further research would be needed to confirm specific sources.

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